MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC
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Overview
Description
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC is a synthetic peptide substrate used primarily in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. This compound is particularly useful for studying the activity of elastases and chymotrypsin-like serine peptidases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes:
Coupling Reactions: Each amino acid is sequentially added to the growing peptide chain on a solid resin support. Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Deprotection Steps: After each coupling, the temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage from Resin: The completed peptide is cleaved from the resin and fully deprotected using a TFA-based cleavage cocktail.
Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC primarily undergoes hydrolysis reactions catalyzed by elastases and chymotrypsin-like serine peptidases. The hydrolysis of the peptide bond releases the fluorophore 7-amino-4-methylcoumarin (AMC), which emits fluorescence.
Common Reagents and Conditions
Enzymes: Human leukocyte elastase and porcine pancreatic elastase are commonly used to catalyze the hydrolysis.
Buffers: Reactions are typically carried out in phosphate-buffered saline (PBS) at physiological pH (around 7.4).
Major Products
The major product of the enzymatic hydrolysis of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC).
Scientific Research Applications
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate to measure the activity of elastases and chymotrypsin-like serine peptidases.
Drug Screening: It is used in high-throughput screening assays to identify potential inhibitors of elastases, which are therapeutic targets for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Biochemical Studies: Researchers use this compound to study the specificity and kinetics of enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC involves its cleavage by elastases and chymotrypsin-like serine peptidases. The enzymes recognize and bind to the peptide substrate, catalyzing the hydrolysis of the peptide bond. This reaction releases the fluorophore 7-amino-4-methylcoumarin (AMC), which emits a fluorescent signal upon excitation.
Comparison with Similar Compounds
Similar Compounds
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Val-AMC: Another fluorogenic substrate for elastases, differing by the substitution of methionine with valine.
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Phe-AMC: Similar substrate with phenylalanine instead of methionine.
Uniqueness
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC is unique due to its specific peptide sequence, which provides distinct substrate specificity for certain elastases and chymotrypsin-like serine peptidases. This specificity makes it a valuable tool for studying these enzymes’ activity and for screening potential inhibitors.
Properties
IUPAC Name |
methyl 4-[[1-[[1-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O9S/c1-17-15-27(39)45-24-16-20(8-9-21(17)24)34-29(41)22(12-14-46-5)35-30(42)23-7-6-13-36(23)31(43)19(3)33-28(40)18(2)32-25(37)10-11-26(38)44-4/h8-9,15-16,18-19,22-23H,6-7,10-14H2,1-5H3,(H,32,37)(H,33,40)(H,34,41)(H,35,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQSZEFHNKLYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.